7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one
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Overview
Description
7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one typically involves the bromination and fluorination of benzoxazole derivatives. One common method includes the reaction of 6-fluorobenzoxazole with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.
Scientific Research Applications
7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s binding affinity and selectivity. The compound can inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-fluorobenzo[d]oxazol-2-amine
- 6-Bromo-7-fluorobenzo[d]oxazol-2-amine
Uniqueness
7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.
Properties
Molecular Formula |
C7H3BrFNO2 |
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Molecular Weight |
232.01 g/mol |
IUPAC Name |
7-bromo-6-fluoro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H3BrFNO2/c8-5-3(9)1-2-4-6(5)12-7(11)10-4/h1-2H,(H,10,11) |
InChI Key |
AZSOBTRQQBEXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)O2)Br)F |
Origin of Product |
United States |
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